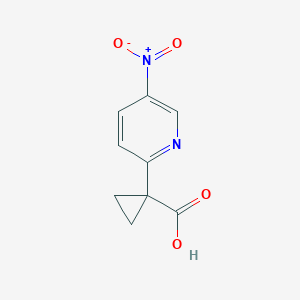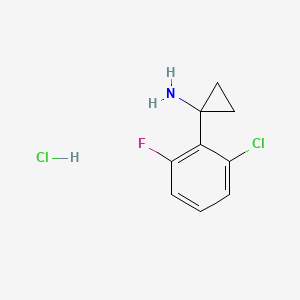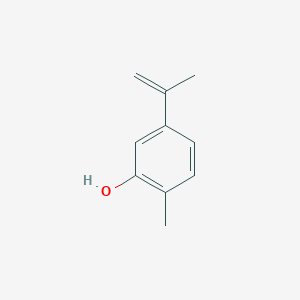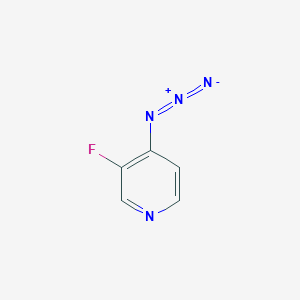
4-Azido-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-3-fluoropyridine is a halogenated azidopyridine compound that has garnered interest in various fields of chemistry due to its unique properties.
Preparation Methods
The synthesis of 4-azido-3-fluoropyridine typically involves the reaction of sodium azide with pyridines bearing two halogen atoms. This method has been used to produce various fluoro-, chloro-, and bromo-azidopyridines in yields ranging from 24% to 82% . The crystalline compounds are stable under ambient light and can be heated to 100°C in solution without decomposition .
Chemical Reactions Analysis
4-Azido-3-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper (I) catalysts in click chemistry.
Cycloaddition Reactions: The compound can undergo cycloaddition with alkynes to form triazoles, a reaction widely used in medicinal chemistry and materials science.
Decomposition: The compound begins to decompose above 120°C, releasing nitrogen gas.
Scientific Research Applications
4-Azido-3-fluoropyridine has several applications in scientific research:
Click Chemistry: It serves as a building block in the copper (I)-catalyzed azide-alkyne cycloaddition reaction, forming triazoles used in drug discovery and materials science.
Medicinal Chemistry: The compound is used to create molecules with potential therapeutic applications, including tagging biological molecules with fluorescent markers.
Materials Science: It is employed in the synthesis of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-azido-3-fluoropyridine primarily involves its azide group, which acts as a reactive site for various chemical reactions. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process facilitated by copper (I) catalysts . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis.
Comparison with Similar Compounds
4-Azido-3-fluoropyridine is unique among halogenated azidopyridines due to its specific combination of azide and fluorine substituents. Similar compounds include:
4-Azido-3-chloropyridine: Another halogenated azidopyridine with similar reactivity but different physical properties.
4-Azido-3-bromopyridine: This compound also shares similar reactivity but has distinct applications due to the presence of bromine.
2,4,6-Triazido-3-chloro-5-fluoropyridine: A more complex azidopyridine with multiple azide groups, used in specialized chemical reactions.
Properties
Molecular Formula |
C5H3FN4 |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
4-azido-3-fluoropyridine |
InChI |
InChI=1S/C5H3FN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H |
InChI Key |
MHVWDUPIFROOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


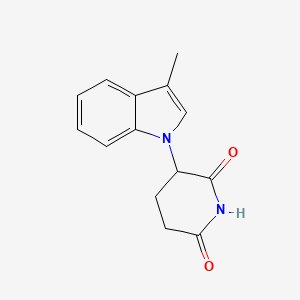
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
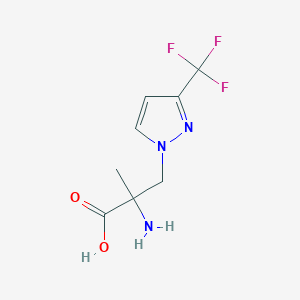
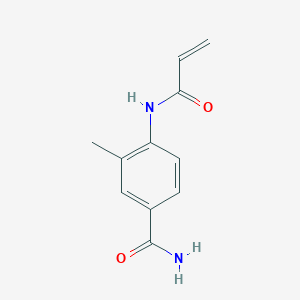
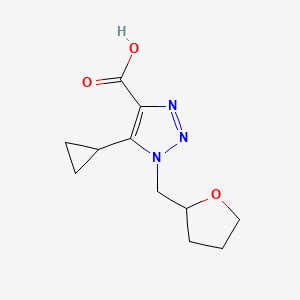
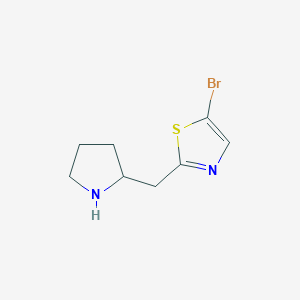
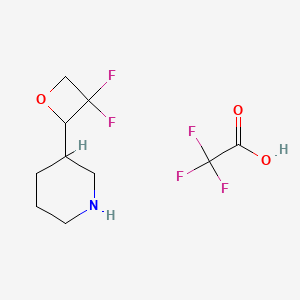
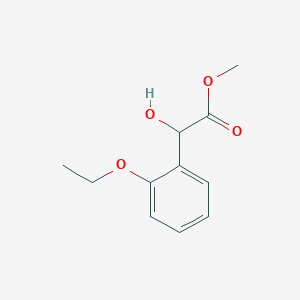
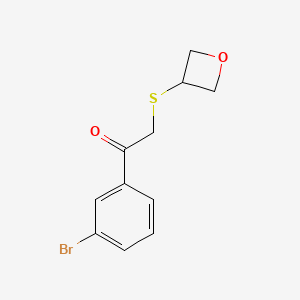
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
